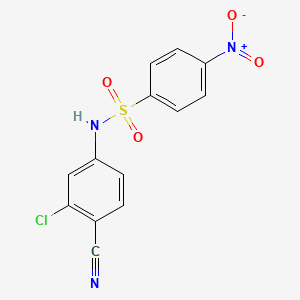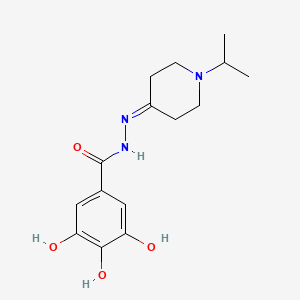![molecular formula C14H14N2OS B5842266 N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
N-[2-(methylthio)phenyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylthio)phenyl]-N'-phenylurea, also known as Prometryn, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of triazine herbicides and is known for its broad-spectrum activity against a variety of weeds. The synthesis of Prometryn involves several steps and has been extensively studied in the past.
Mecanismo De Acción
The mechanism of action of N-[2-(methylthio)phenyl]-N'-phenylurea involves the inhibition of photosynthesis in plants by disrupting the electron transport chain in chloroplasts. N-[2-(methylthio)phenyl]-N'-phenylurea binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the inhibition of electron transport and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-N'-phenylurea has been shown to have several biochemical and physiological effects on plants. N-[2-(methylthio)phenyl]-N'-phenylurea inhibits the synthesis of chlorophyll, carotenoids, and other pigments in plants, leading to a reduction in photosynthetic activity. N-[2-(methylthio)phenyl]-N'-phenylurea also affects the activity of several enzymes involved in the synthesis of amino acids, proteins, and nucleic acids in plants, leading to a reduction in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(methylthio)phenyl]-N'-phenylurea has several advantages for use in lab experiments. N-[2-(methylthio)phenyl]-N'-phenylurea is a broad-spectrum herbicide, which makes it useful for studying the effects of herbicides on plant growth and development. N-[2-(methylthio)phenyl]-N'-phenylurea is also relatively inexpensive and readily available, making it accessible to researchers. However, N-[2-(methylthio)phenyl]-N'-phenylurea has some limitations for use in lab experiments. N-[2-(methylthio)phenyl]-N'-phenylurea is toxic to humans and animals, and therefore, proper safety precautions must be taken when handling the compound. N-[2-(methylthio)phenyl]-N'-phenylurea is also prone to degradation in the environment, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(methylthio)phenyl]-N'-phenylurea. One area of research is the development of new herbicides based on the structure of N-[2-(methylthio)phenyl]-N'-phenylurea. Another area of research is the study of the antimicrobial activity of N-[2-(methylthio)phenyl]-N'-phenylurea and the development of new antimicrobial agents based on the compound. N-[2-(methylthio)phenyl]-N'-phenylurea has also been shown to have potential applications in the treatment of cancer, and further research is needed to explore this area. Finally, the environmental impact of N-[2-(methylthio)phenyl]-N'-phenylurea needs to be studied in more detail to understand its potential effects on ecosystems and human health.
Métodos De Síntesis
The synthesis of N-[2-(methylthio)phenyl]-N'-phenylurea involves the reaction of 2-methylthioaniline with cyanogen chloride to form N-(2-methylthio)phenylcyanamide, which is then reacted with phenylisocyanate to form N-[2-(methylthio)phenyl]-N'-phenylurea. The synthesis of N-[2-(methylthio)phenyl]-N'-phenylurea has been extensively studied in the past, and several modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[2-(methylthio)phenyl]-N'-phenylurea has been extensively studied for its herbicidal activity and is used in agriculture to control weeds in various crops. However, N-[2-(methylthio)phenyl]-N'-phenylurea has also been studied for its potential applications in other areas such as medicine, biotechnology, and environmental science. N-[2-(methylthio)phenyl]-N'-phenylurea has been shown to have antimicrobial activity against several pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. N-[2-(methylthio)phenyl]-N'-phenylurea has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQJYIKROSGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)



![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)

![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)

